molecular formula C9H19B B1594177 1-Bromo-3,5,5-trimethylhexane CAS No. 50915-80-5

1-Bromo-3,5,5-trimethylhexane

Cat. No.: B1594177
CAS No.: 50915-80-5
M. Wt: 207.15 g/mol
InChI Key: JUHBYLSCAJAHEH-UHFFFAOYSA-N
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Description

Contextualizing Branched Bromoalkanes in Contemporary Synthetic Strategies

Branched bromoalkanes are pivotal intermediates in modern organic synthesis. Their utility stems from the reactivity of the carbon-bromine bond, which allows for a variety of transformations. The bromine atom, being an excellent leaving group, facilitates nucleophilic substitution and elimination reactions, forming the basis for constructing more complex carbon skeletons.

In contemporary synthesis, chemists employ branched bromoalkanes in a range of reactions, including the formation of Grignard reagents for carbon-carbon bond formation, and in coupling reactions catalyzed by transition metals. The branching in these molecules can introduce steric hindrance that influences the regioselectivity and stereoselectivity of reactions. tandfonline.comstackexchange.com This controlled steric environment is often exploited to direct the outcome of a synthetic sequence, leading to the desired isomer of a target molecule. Furthermore, the synthesis of high-molecular-weight branched alkanes, which have applications as cuticular waxes and in petroleum studies, often involves the use of branched bromoalkane precursors. tandfonline.com

Theoretical Frameworks for Alkyl Halide Reactivity and Stability

The reactivity of alkyl halides, including 1-bromo-3,5,5-trimethylhexane, is fundamentally governed by the nature of the carbon-halogen bond. labster.commsu.edu This bond is polarized due to the higher electronegativity of the halogen compared to carbon, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. labster.com The strength of the carbon-halogen bond also plays a crucial role, with the C-Br bond being weaker than C-Cl and C-F bonds, making bromoalkanes generally more reactive than their chloro and fluoro counterparts. msu.edu

Two primary mechanisms describe the reactions of alkyl halides: the S(_N)1 (substitution nucleophilic unimolecular) and S(_N)2 (substitution nucleophilic bimolecular) pathways. The structure of the alkyl halide is a key determinant of which mechanism is favored. Primary alkyl halides, like this compound, typically favor the S(_N)2 mechanism, which involves a backside attack by the nucleophile. labster.com However, the significant steric bulk introduced by the methyl groups at the 3 and 5 positions can hinder this approach, potentially slowing the reaction rate or favoring elimination (E2) pathways under certain conditions. acs.org Computational studies have been employed to quantify the effects of such structural factors on the energy barriers of S(_N)2 and E2 reactions. acs.orgresearchgate.net The stability of the potential carbocation intermediate is also a factor; while a primary carbocation is generally unstable, rearrangements can occur to form more stable secondary or tertiary carbocations, which could open up S(_N)1 pathways.

Historical and Contemporary Academic Interest in this compound within the Organic Synthesis Landscape

Historically, branched alkyl halides have been instrumental in developing the foundational principles of reaction mechanisms in organic chemistry. acs.org The study of how their structure influences reactivity has led to a deeper understanding of steric and electronic effects.

In a more contemporary context, this compound serves as a useful building block in the synthesis of various organic molecules. For instance, it is a precursor for the synthesis of 3,5,5-trimethylhexan-1-amine, a compound with potential applications in materials science and as an intermediate for pharmaceuticals and agrochemicals. smolecule.com This transformation is typically achieved through a nucleophilic substitution reaction with ammonia (B1221849). smolecule.com The compound's structure has also made it a subject of interest in spectroscopic studies, with data available from techniques such as NMR, FTIR, and Mass Spectrometry, which are crucial for structural elucidation in synthetic chemistry. nih.govspectrabase.com While specific, high-profile applications in the synthesis of blockbuster drugs or widely used materials may not be extensively documented, its role as a specialized intermediate highlights the ongoing importance of structurally diverse alkyl halides in research and development.

Physicochemical and Spectroscopic Data of this compound

The following tables provide key physicochemical and spectroscopic information for this compound.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₉H₁₉Br nih.gov
Molecular Weight207.15 g/mol nih.gov
Boiling Point196.7 °C at 760 mmHg lookchem.com
Density1.086 g/cm³ lookchem.com
Flash Point59 °C lookchem.com
Refractive Index1.451 lookchem.com
Vapor Pressure0.553 mmHg at 25°C
Spectroscopic Data References
TechniqueAvailabilitySource
1H NMRAvailable nih.govspectrabase.com
FTIRAvailable nih.govspectrabase.com
Mass Spectrometry (GC-MS)Available nih.govspectrabase.com
Raman SpectroscopyAvailable spectrabase.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3,5,5-trimethylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19Br/c1-8(5-6-10)7-9(2,3)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHBYLSCAJAHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCBr)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70965197
Record name 1-Bromo-3,5,5-trimethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50915-80-5
Record name 1-Bromo-3,5,5-trimethylhexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050915805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-3,5,5-trimethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Bromo 3,5,5 Trimethylhexane

Direct Bromination Approaches

Direct bromination of the parent alkane, 3,5,5-trimethylhexane, offers a straightforward route to the desired product. This method typically proceeds via a free-radical mechanism.

Radical Bromination Pathways and Regioselectivity

The reaction of 3,5,5-trimethylhexane with bromine in the presence of light or a radical initiator leads to the formation of 1-bromo-3,5,5-trimethylhexane. ontosight.ai This process occurs through a free-radical chain reaction. The regioselectivity of radical bromination is a critical consideration. Bromination is known to be more selective than chlorination, favoring the substitution of hydrogen atoms on more substituted carbons. masterorganicchemistry.com In the case of 3,5,5-trimethylhexane, the possible sites for bromination are the primary, secondary, and tertiary carbons.

The stability of the resulting radical intermediate dictates the major product. The order of radical stability is tertiary > secondary > primary. youtube.com Therefore, bromination is expected to occur preferentially at the most substituted carbon atom for which a stable radical can be formed. However, due to the high selectivity of bromine radicals, abstraction of a primary hydrogen leading to the formation of this compound is a significant pathway, often influenced by statistical factors and steric hindrance around more substituted positions. masterorganicchemistry.com

Mechanistic Considerations of Bromination Initiators

The initiation of the radical chain reaction is crucial for successful bromination. This is typically achieved using radical initiators that decompose upon heating or irradiation to generate radicals. Common initiators include dibenzoyl peroxide and 2,2'-azobis(isobutyronitrile) (AIBN). mychemblog.com

The mechanism involves the homolytic cleavage of the initiator to form initial radicals. These radicals then abstract a hydrogen atom from the alkane, generating an alkyl radical. This alkyl radical then reacts with a bromine molecule (Br₂) to yield the alkyl bromide and a bromine radical, which propagates the chain. csbsju.edu

N-Bromosuccinimide (NBS) is another versatile reagent for allylic and benzylic brominations and can also be used for alkane bromination, often in the presence of a radical initiator like AIBN or benzoyl peroxide. mychemblog.comnumberanalytics.com NBS serves as a source of bromine radicals, with the reaction proceeding via a free-radical chain mechanism. numberanalytics.com The choice of initiator can influence the reaction, with AIBN sometimes being preferred over benzoyl peroxide as its decomposition rate is less solvent-dependent. blogspot.com

InitiatorActivation MethodKey Features
Dibenzoyl Peroxide HeatCommonly used, can be sensitive to solvent. blogspot.com
AIBN Heat or LightDecomposition rate is less dependent on the solvent. blogspot.commasterorganicchemistry.com
NBS Heat or LightProvides a low, constant concentration of Br₂. mychemblog.comnumberanalytics.com

Conversion from Alcohol Precursors via Hydrobromination

A widely employed alternative to direct bromination is the conversion of the corresponding alcohol, 3,5,5-trimethylhexan-1-ol (B147576), to the alkyl bromide. wikipedia.org This transformation can be achieved through various hydrobromination methods.

Reaction with Hydrobromic Acid and Sulfuric Acid: Optimization and Yields

A common laboratory and industrial method involves treating 3,5,5-trimethylhexan-1-ol with a mixture of hydrobromic acid (HBr) and sulfuric acid (H₂SO₄). lookchem.com The reaction of isononanol (a mixture containing 3,5,5-trimethylhexan-1-ol) with sulfuric acid and hydrogen bromide in water at 120°C for 3 hours has been reported to produce this compound with a yield of 78.1%. lookchem.com Sulfuric acid acts as a catalyst, protonating the hydroxyl group of the alcohol to form a good leaving group (water). The bromide ion then attacks the carbon atom in an Sₙ2 reaction, displacing the water molecule.

Optimization of this reaction involves controlling the temperature and reaction time to maximize the yield and minimize the formation of byproducts, such as ethers or elimination products.

Alternative Brominating Agents and their Selectivity

Besides the HBr/H₂SO₄ system, other reagents can be used to convert primary alcohols to alkyl bromides, often under milder conditions and with improved selectivity. These include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂). commonorganicchemistry.comacsgcipr.org

Phosphorus Tribromide (PBr₃): This reagent is a common choice for converting primary and secondary alcohols to alkyl bromides. commonorganicchemistry.com The reaction typically proceeds with inversion of stereochemistry via an Sₙ2 mechanism. masterorganicchemistry.com

Thionyl Bromide (SOBr₂): Similar to PBr₃, SOBr₂ is also effective for this transformation. commonorganicchemistry.com

Appel Reaction: The combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS) can also be used to convert alcohols to alkyl bromides. commonorganicchemistry.com This reaction also proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration. commonorganicchemistry.com

ReagentMechanismKey Features
HBr / H₂SO₄ Sₙ2Common industrial method, requires strong acid. lookchem.com
PBr₃ Sₙ2Good for primary and secondary alcohols, inversion of stereochemistry. commonorganicchemistry.commasterorganicchemistry.com
SOBr₂ Sₙ2Another effective reagent for alcohol to bromide conversion. commonorganicchemistry.com
PPh₃ / CBr₄ (Appel) Sₙ2Milder conditions, inversion of stereochemistry. commonorganicchemistry.com

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. ucc.ieijrpr.com This includes the synthesis of alkyl halides like this compound.

Advanced approaches focus on minimizing waste, avoiding hazardous reagents, and improving atom economy. acsgcipr.orgucc.ie For instance, catalytic methods for the activation of alcohols towards nucleophilic substitution are a key area of research. ucc.ie The use of ionic liquids as solvents or promoters for the conversion of alcohols to alkyl bromides has been explored as a greener alternative to traditional methods that use volatile organic compounds. researchgate.net

Furthermore, continuous flow processes are being investigated for bromination reactions to enhance scalability, safety, and efficiency. uco.es These methods offer better control over reaction parameters and can lead to higher yields and purity. The development of photocatalytic methods and the use of greener brominating agents are also active areas of research aimed at making the synthesis of this compound and other alkyl halides more sustainable. organic-chemistry.org

Phase-Transfer Catalysis in this compound Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in separate, immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble inorganic reagent). jlu.edu.cnijirset.comwikipedia.org This methodology is particularly applicable to the synthesis of alkyl halides like this compound from the corresponding alcohol. jlu.edu.cn

The fundamental principle involves a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which facilitates the transport of a reactant from one phase (usually aqueous) into the other (organic), where the reaction occurs. wikipedia.orgresearchgate.net In the synthesis of this compound, the reaction would be performed in a two-phase system. The organic phase would contain the substrate, 3,5,5-trimethyl-1-hexanol, while the inorganic phase would serve as a source of the bromide anion (e.g., from sodium bromide) and acid. The catalyst, possessing both hydrophilic and lipophilic characteristics, forms a lipophilic ion pair with the bromide anion, shuttling it from the aqueous or solid phase into the organic phase to react with the protonated alcohol. wiley-vch.de This process offers advantages such as milder reaction conditions, faster reaction rates, and the elimination of the need for expensive, anhydrous solvents. jlu.edu.cnijirset.com

Below is a table of common phase-transfer catalysts suitable for such nucleophilic substitution reactions.

Table 1: Common Phase-Transfer Catalysts

Catalyst TypeExamples
Quaternary Ammonium Salts Benzyltriethylammonium chloride, Methyltricaprylammonium chloride, Methyltributylammonium chloride, Tetrabutylammonium bromide (TBAB)
Quaternary Phosphonium Salts Hexadecyltributylphosphonium bromide
Crown Ethers 18-Crown-6

This table includes examples of catalysts commonly used in phase-transfer catalysis, as noted in sources wikipedia.orgresearchgate.netrhhz.net.

Continuous Flow Chemistry Approaches for Enhanced Production

Continuous flow chemistry represents a modern approach to chemical synthesis, moving from traditional batch processing to a continuous production model. This technology utilizes microreactors or packed-bed reactors where reactants are pumped through a network of narrow tubes, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. While specific research on the continuous flow synthesis of this compound is not widely published, the methodology is utilized in industrial processes for structurally similar isomers like 1-bromo-2,5,5-trimethylhexane, indicating its high applicability.

A hypothetical continuous flow setup for this compound would involve two separate inlet streams: one for the 3,5,5-trimethyl-1-hexanol (potentially dissolved in an inert solvent) and another for the brominating agent (e.g., aqueous hydrobromic acid). These streams would converge in a mixing zone before entering a heated reactor coil. The small dimensions of the flow reactor provide a high surface-area-to-volume ratio, enabling superior heat transfer and rapid mixing. This allows for the safe use of higher temperatures and pressures, significantly reducing reaction times and improving yield and selectivity. The output stream would then proceed directly to an in-line purification module for separation and isolation of the final product.

Table 2: Advantages of Continuous Flow vs. Batch Synthesis

FeatureContinuous FlowBatch Processing
Heat Transfer Excellent; rapid dissipation of heatPoor; potential for hot spots
Safety Enhanced; small reaction volumesHigher risk; large volumes of reagents
Scalability Simple; run for longer timeComplex; requires larger reactors
Process Control Precise control of temperature, pressure, timeLess precise; gradients can occur
Byproduct Formation Often reduced due to short residence timesCan be higher due to prolonged reaction times

Isolation and Purification Methodologies for Research-Grade this compound

Achieving research-grade purity for this compound requires a multi-step purification process to remove unreacted starting materials, catalysts, and byproducts. Common impurities include residual acid, unreacted 3,5,5-trimethyl-1-hexanol, and potentially by-product ethers or unreacted bromine if elemental bromine was used. google.com

The typical purification sequence begins after the initial reaction is complete. The crude organic layer is first separated and washed with water to remove the bulk of the acid catalyst. psu.edu This is often followed by a wash with a dilute aqueous base, such as sodium bicarbonate solution, to neutralize any remaining acidic traces. If the synthesis method results in residual elemental bromine, a wash with a reducing agent solution like sodium hydrosulfite is employed to convert the bromine to bromide, which is then removed in the aqueous phase. google.com

A significant challenge in purifying alkyl halides is the removal of small amounts of unreacted alcohol and byproduct ethers, which can have boiling points close to the desired product, making simple fractional distillation impractical. google.com A specialized method for this involves adsorption chromatography using silica (B1680970) gel. google.com The crude, dried product is passed through a column of silica gel, which preferentially adsorbs the more polar impurities like alcohols and ethers, allowing the less polar alkyl halide to be collected. The silica gel can later be regenerated by heating it to high temperatures (e.g., 300-500°F) to strip the adsorbed impurities. google.com

For the highest purity, the material is subjected to a final fractional distillation, often under reduced pressure to prevent thermal decomposition. Alternatively, preparative column chromatography using a non-polar eluent system (e.g., hexane) can be used to isolate the pure compound. psu.edu

Table 3: Summary of Purification Techniques for this compound

Purification StepReagent/MethodPurpose
Acid Removal Water WashRemoves bulk of inorganic acids (e.g., H₂SO₄, HBr). psu.edu
Neutralization Sodium Bicarbonate Solution WashNeutralizes residual traces of acid.
Excess Bromine Removal Sodium Hydrosulfite Solution WashRemoves unreacted elemental bromine. google.com
Drying Anhydrous Magnesium or Sodium SulfateRemoves dissolved water from the organic phase.
Polar Impurity Removal Silica Gel AdsorptionRemoves unreacted alcohol and ether byproducts. google.com
Final Purification Fractional Distillation / Column ChromatographySeparates the product from compounds with similar boiling points to achieve high purity. psu.eduscribd.com

Reaction Chemistry and Mechanistic Investigations of 1 Bromo 3,5,5 Trimethylhexane

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2 Pathways)

Nucleophilic substitution reactions are fundamental to the reactivity of 1-bromo-3,5,5-trimethylhexane, where a nucleophile replaces the bromide leaving group. ontosight.ai However, the unique structure of this substrate—a primary halide with significant branching on the carbon chain—places it at an interesting crossroads between S(_N)1 and S(_N)2 mechanisms, with both pathways facing considerable hurdles.

The S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a stepwise pathway involving the formation of a carbocation intermediate. masterorganicchemistry.com For this compound, the initial step would require the departure of the bromide ion to form a primary carbocation.

Br-CH₂(1)-CH₂(2)-CH(CH₃)(3)-CH₂(4)-C(CH₃)₂(5)-CH₃(6) → ⁺CH₂(1)-CH₂(2)-CH(CH₃)(3)-CH₂(4)-C(CH₃)₂(5)-CH₃(6) + Br⁻

Primary carbocations are inherently unstable and high in energy, making their formation a slow, rate-determining step. Consequently, S(_N)1 reactions are generally disfavored for primary alkyl halides. masterorganicchemistry.com

However, a key feature of S(_N)1 reactions is the possibility of carbocation rearrangements to form more stable intermediates. In the case of the this compound-derived carbocation, a series of 1,2-hydride and 1,2-methanide shifts could theoretically lead to a more stable tertiary carbocation. This potential for rearrangement, a characteristic of S(_N)1 pathways, means that under forcing conditions that favor carbocation formation (e.g., polar protic solvents, high temperature), rearranged products could be observed. Steric acceleration, where bulky groups favor the formation of a more planar carbocation intermediate from a crowded tetrahedral starting material, can also play a role in S(_N)1 reactions. spcmc.ac.in

The S(_N)2 (Substitution Nucleophilic Bimolecular) reaction involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group. chemistrysteps.com This backside attack is highly sensitive to steric hindrance. unizin.org While this compound is a primary alkyl halide, which typically favors the S(_N)2 pathway, its reactivity is severely diminished by the bulky 3,5,5-trimethylhexyl group.

The table below illustrates the profound impact of steric hindrance on S(_N)2 reaction rates.

Alkyl Halide TypeExample CompoundApproximate Relative Rate
MethylCH₃X30
Primary (1°)CH₃CH₂X1
Secondary (2°)(CH₃)₂CHX0.03
Neopentyl (1°)(CH₃)₃CCH₂X0.00001
Tertiary (3°)(CH₃)₃CX~0

Data adapted from findings on relative S(_N)2 reaction rates. spcmc.ac.inchemistrysteps.com While this compound is not a neopentyl halide, its bulky structure results in reactivity that is significantly retarded, similar to the neopentyl case.

Despite the mechanistic challenges, this compound can be used to synthesize various compounds through nucleophilic substitution, often requiring specific conditions to achieve reasonable yields. ontosight.ai

One of the key applications of this compound is in the synthesis of 3,5,5-trimethylhexan-1-amine. This transformation is typically achieved through a nucleophilic substitution reaction with ammonia (B1221849) (NH₃). smolecule.com Due to the steric hindrance of the substrate, this reaction likely proceeds slowly via an S(_N)2 mechanism. The resulting primary amine is a valuable building block in its own right, capable of undergoing further reactions like acylation and alkylation. smolecule.com

Reaction Scheme: Amination Br-C₉H₁₉ + NH₃ → H₂N-C₉H₁₉ + HBr

This compound readily reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether, to form the corresponding Grignard reagent, (3,5,5-trimethylhexyl)magnesium bromide. mnstate.edulibretexts.org This reaction transforms the electrophilic carbon of the C-Br bond into a highly nucleophilic carbanion-like center. mnstate.edu The formation of this organometallic compound is a crucial step for subsequent carbon-carbon bond-forming reactions. wvu.edu It is imperative that the reaction is conducted under strictly anhydrous conditions, as any trace of water will protonate and destroy the Grignard reagent. libretexts.org

Reaction Scheme: Grignard Reagent Formation C₉H₁₉Br + Mg --(anhydrous ether)--> C₉H₁₉MgBr

Cyanation: The introduction of a nitrile group (-CN) can be accomplished by reacting this compound with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). github.io This is a classic S(_N)2 reaction where the cyanide ion acts as the nucleophile. github.io Given the significant steric hindrance of the substrate, this reaction is expected to be slow and may require elevated temperatures and polar aprotic solvents to proceed at a practical rate. The product, 3,5,5-trimethylhexane-1-nitrile, can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

Esterification: Direct esterification via an S(_N)2 reaction with a carboxylate salt (R'COO⁻) is possible but would suffer from the same low reactivity as other S(_N)2 reactions. A more common and effective strategy involves a two-step process. First, this compound is converted to the corresponding alcohol, 3,5,5-trimethyl-hexan-1-ol. google.com This alcohol can then be esterified by reacting with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form the desired ester. google.com Alternatively, the Grignard reagent can be reacted with carbon dioxide to form a carboxylate, which upon protonation yields 3,5,5-trimethylheptanoic acid. libretexts.org

The table below summarizes the reactions with these nucleophiles.

NucleophileProduct ClassPrimary Reaction PathwayNotes
Ammonia (NH₃)Primary AmineS(_N)2Forms 3,5,5-trimethylhexan-1-amine. smolecule.com
Magnesium (Mg)Grignard ReagentOrganometallic FormationRequires anhydrous ether. mnstate.edulibretexts.org
Cyanide (CN⁻)NitrileS(_N)2Reaction is slow due to steric hindrance. github.io
Carboxylate (R'COO⁻)EsterS(_N)2Inefficient; indirect routes via the alcohol are preferred. google.com

Exploration of Diverse Nucleophiles and Functional Group Interconversions

Elimination Reactions: Alkenes Formation

Elimination reactions of this compound typically proceed via dehydrohalogenation to yield alkenes. ontosight.ai These reactions can occur through different mechanisms, such as E1 and E2, depending on the reaction conditions. lumenlearning.com

Dehydrohalogenation Pathways and Regioselectivity (e.g., Zaitsev vs. Hofmann products)

Dehydrohalogenation of this compound involves the removal of a hydrogen atom and the bromine atom from adjacent carbon atoms, leading to the formation of a double bond. The regioselectivity of this reaction, meaning the location of the newly formed double bond, is dictated by the stability of the resulting alkene.

Zaitsev's Rule predicts that the major product of an elimination reaction will be the more substituted, and therefore more stable, alkene. openstax.orgpearson.com In the case of this compound, removal of a hydrogen from the C2 position would lead to the formation of 3,5,5-trimethylhex-1-ene, while removal from the C4 position is not possible as there are no hydrogens on the C3 carbon. Therefore, the primary elimination product expected according to Zaitsev's rule is 3,5,5-trimethylhex-1-ene .

However, the Hofmann Rule provides an exception, stating that if a sterically hindered base is used, the major product will be the less substituted alkene. lumenlearning.commasterorganicchemistry.com This is because the bulky base will preferentially abstract the more accessible, less sterically hindered proton. For this compound, the protons on the C1 carbon are the most accessible. Therefore, with a bulky base, the Hofmann product, 3,5,5-trimethylhex-1-ene , would also be favored. In this specific case, both Zaitsev's and Hofmann's rules predict the same major product due to the structure of the starting material.

The table below outlines the potential alkene products from the dehydrohalogenation of this compound.

Starting MaterialPotential Alkene ProductsPredicted Major Product (Zaitsev)Predicted Major Product (Hofmann)
This compound3,5,5-Trimethylhex-1-ene3,5,5-Trimethylhex-1-ene3,5,5-Trimethylhex-1-ene

Stereochemical Outcomes of Elimination Processes

The stereochemistry of elimination reactions, particularly E2 reactions, is highly dependent on the conformation of the substrate. iitk.ac.in E2 reactions typically proceed through an anti-periplanar transition state, where the hydrogen and the leaving group (bromine) are on opposite sides of the C-C bond and in the same plane. lumenlearning.com This specific arrangement allows for the most efficient overlap of orbitals to form the new pi bond. iitk.ac.in

For this compound, which is a primary alkyl halide, E2 reactions are possible, especially with a strong, hindered base. lumenlearning.com The stereochemical outcome, in terms of cis/trans isomerism, is not applicable here as the primary product, 3,5,5-trimethylhex-1-ene, does not have geometric isomers. E1 reactions, which proceed through a carbocation intermediate, are generally not stereospecific and can lead to a mixture of cis and trans isomers if applicable. lumenlearning.com However, for this compound, the formation of a primary carbocation is highly unfavorable, making the E1 pathway less likely. lumenlearning.com

Influence of Base Strength and Solvent Systems on Elimination

The choice of base and solvent significantly impacts the outcome of elimination reactions.

Base Strength: Strong bases, such as alkoxides (e.g., sodium ethoxide, potassium tert-butoxide), favor the E2 mechanism. lumenlearning.com The rate of an E2 reaction is directly proportional to the concentration of the base. iitk.ac.in Weaker bases, which are often also the solvent (e.g., ethanol (B145695), methanol), tend to favor the E1 mechanism, which involves the formation of a carbocation intermediate. lumenlearning.com

Solvent Systems: Polar aprotic solvents (e.g., acetone, DMSO) are known to accelerate E2 reactions. iitk.ac.in Polar protic solvents (e.g., water, alcohols) can solvate the leaving group, promoting its departure and thus favoring the E1 pathway. iitk.ac.in

The interplay between the base and solvent determines the predominant reaction pathway (E1 vs. E2) and can influence the regioselectivity (Zaitsev vs. Hofmann). For instance, a strong, sterically hindered base like potassium tert-butoxide in a polar aprotic solvent would strongly favor the E2 pathway and the formation of the Hofmann product. youtube.com Conversely, a weak base in a polar protic solvent would favor the E1 pathway and the Zaitsev product. lumenlearning.com

The following table summarizes the general effects of base and solvent on elimination reactions:

Reaction ConditionE1 PathwayE2 Pathway
Base Favored by weak basesFavored by strong bases
Solvent Favored by polar protic solventsFavored by polar aprotic solvents

Radical Reactions and Bond Dissociation Studies

Beyond elimination reactions, this compound can also participate in radical reactions, which involve species with unpaired electrons.

Homolytic Cleavage of the Carbon-Bromine Bond

The carbon-bromine (C-Br) bond in this compound can undergo homolytic cleavage, where the two electrons in the bond are distributed equally between the carbon and bromine atoms, forming a 3,5,5-trimethylhexyl radical and a bromine radical. nih.gov This process is typically initiated by the input of energy in the form of heat or ultraviolet (UV) light. smolecule.com

The stability of the resulting alkyl radical is a key factor in radical reactions. vaia.com In the case of the 3,5,5-trimethylhexyl radical, it is a primary radical. While not as stable as secondary or tertiary radicals, it is still a viable intermediate in radical chain reactions. vaia.com

Trapping of Radical Intermediates

Once formed, the 3,5,5-trimethylhexyl radical is highly reactive and can be "trapped" by various molecules. whiterose.ac.uk Radical trapping involves the reaction of the radical intermediate with another species to form a stable, detectable product. This technique is crucial for studying reaction mechanisms and identifying transient radical species. whiterose.ac.ukharvard.edu

For example, the 3,5,5-trimethylhexyl radical could be trapped by a molecule with a readily abstractable hydrogen atom, leading to the formation of 3,5,5-trimethylhexane. Alternatively, it could react with a radical scavenger, a molecule designed to react with and "trap" radicals, to form a new, more stable radical or a non-radical product that can be isolated and characterized. whiterose.ac.ukwarwick.ac.uk

Oxidation and Reduction Transformations at the Brominated Carbon

The carbon-bromine bond in this compound is the primary site for oxidative and reductive transformations. These reactions are fundamental in synthetic organic chemistry, allowing for the conversion of the alkyl bromide into other functional groups, primarily aldehydes and alkanes, respectively.

Oxidation of this compound

As a primary alkyl bromide, this compound can be oxidized to the corresponding aldehyde, 3,5,5-trimethylhexanal (B1630633). This conversion typically involves reagents that can facilitate the substitution of the bromine atom and subsequent oxidation at the C1 position.

One of the classic methods for the direct oxidation of primary alkyl halides to aldehydes is the Kornblum oxidation. wikipedia.orgsynarchive.com This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the oxidant, typically in the presence of a hindered base like triethylamine. wikipedia.org The mechanism proceeds through an initial SN2 displacement of the bromide by the oxygen atom of DMSO, forming an alkoxysulfonium salt. The base then abstracts a proton from the carbon adjacent to the sulfonium (B1226848) group, leading to an E2 elimination that yields the aldehyde, dimethyl sulfide, and the protonated base. wikipedia.org While the reaction works well for activated halides, the reactivity of simple alkyl bromides can sometimes be enhanced with additives. wikipedia.org

An improvement on this direct oxidation involves the use of DMSO with sodium iodide. tandfonline.comtandfonline.com This method provides a convenient one-step procedure for converting alkyl bromides into aldehydes. tandfonline.com The process is believed to proceed via an in-situ Finkelstein reaction to generate the more reactive alkyl iodide, which is then readily oxidized by DMSO. tandfonline.com

Alternatively, a two-step sequence is a common and reliable strategy for this transformation. chemistrysteps.com The first step involves converting this compound to its corresponding alcohol, 3,5,5-trimethylhexan-1-ol (B147576), via a nucleophilic substitution (SN2) reaction with a hydroxide (B78521) source, such as sodium hydroxide. The resulting primary alcohol is then oxidized to 3,5,5-trimethylhexanal using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. chemistrysteps.com Common reagents for this selective oxidation include Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC). chemistrysteps.com

MethodReagents & ConditionsPrimary ProductReaction Type
Kornblum Oxidation1. Dimethyl sulfoxide (DMSO) 2. Triethylamine (Et3N) or other hindered base3,5,5-TrimethylhexanalDirect Oxidation
Modified Direct Oxidation1. Dimethyl sulfoxide (DMSO) 2. Sodium iodide (NaI) 3. Sodium bicarbonate (NaHCO3) 4. Heat (e.g., 105-115 °C)3,5,5-TrimethylhexanalDirect Oxidation
Two-Step Oxidation via AlcoholStep 1: NaOH (aq) for hydrolysis Step 2: Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) in CH2Cl23,5,5-Trimethylhexan-1-ol (intermediate), then 3,5,5-TrimethylhexanalSN2 followed by Oxidation

Reduction of this compound

The reduction of this compound involves the replacement of the bromine atom with a hydrogen atom, yielding the parent alkane, 3,5,5-trimethylhexane. This dehalogenation can be accomplished through several reductive pathways.

A common method for the reduction of alkyl halides is the use of a metal and a proton source. unacademy.com For instance, reacting the alkyl bromide with zinc dust and an acid like hydrochloric acid (HCl) generates "nascent hydrogen," which is a highly reactive form of hydrogen that effectively reduces the carbon-bromine bond. unacademy.comstackexchange.com Similarly, a zinc-copper couple in an alcohol solvent like ethanol can also be used to achieve this transformation. unacademy.com The mechanism is often described as involving surface chemistry on the metal where the alkyl halide is reduced. stackexchange.com

Another powerful class of reagents for this purpose is metal hydrides. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing primary and secondary alkyl halides to alkanes. youtube.com The reaction proceeds via an SN2 mechanism where a hydride ion (H⁻) from the AlH₄⁻ complex acts as the nucleophile, displacing the bromide ion. youtube.com

Finally, catalytic hydrogenation can also be employed, although it is more commonly associated with the reduction of unsaturated compounds. In this method, hydrogen gas (H₂) is used in the presence of a metal catalyst such as palladium on carbon (Pd/C). A base, like sodium hydroxide, is often added to neutralize the HBr that is formed during the reaction, preventing it from reacting with the starting material or product.

MethodReagents & ConditionsPrimary ProductReaction Type
Metal-Acid ReductionZinc (Zn) and Hydrochloric acid (HCl)3,5,5-TrimethylhexaneReduction with Nascent Hydrogen
Metal Couple ReductionZinc-Copper couple (Zn-Cu) in Ethanol (EtOH)3,5,5-TrimethylhexaneReduction
Metal Hydride ReductionLithium Aluminum Hydride (LiAlH4) in a solvent like THF or ether3,5,5-TrimethylhexaneNucleophilic Substitution (SN2) by Hydride
Catalytic HydrogenationH2 gas, Palladium on Carbon (Pd/C), NaOH3,5,5-TrimethylhexaneReductive Dehalogenation

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of 1-Bromo-3,5,5-trimethylhexane. One-dimensional (1D) and two-dimensional (2D) NMR experiments allow for the precise assignment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the signals are assigned based on their chemical shift (δ), multiplicity, and integration. psu.edu A detailed assignment based on a 300 MHz spectrum in CDCl₃ reveals the distinct proton environments within the molecule. psu.edu

The methylene (B1212753) protons (H1) adjacent to the bromine atom are the most deshielded, appearing as a multiplet around 3.35 ppm. The complex splitting arises from coupling to the neighboring methylene (H2) and methine (H3) protons. The nine protons of the tert-butyl group (H6) are highly shielded and appear as a sharp singlet at 0.86 ppm due to their equivalence and lack of coupling to other protons. psu.edu The remaining protons appear as overlapping multiplets in the upfield region. psu.edu

Interactive Table: ¹H NMR Spectral Data for this compound psu.edu Use the search bar to filter by position, chemical shift, or multiplicity.

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¹³C NMR spectroscopy complements the proton data by defining the carbon backbone. The carbon attached to the bromine (C1) would be found around 30-40 ppm. The quaternary carbon (C5) and the carbons of the tert-butyl group (C6) would be highly shielded, while the other sp³ hybridized carbons would appear in the typical alkane region of the spectrum.

Due to the overlapping multiplets in the 1D ¹H NMR spectrum, 2D NMR techniques are essential for unambiguous assignment. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the H1 protons and the H2 protons, confirming their adjacent positions. It would also correlate H2 with H3, and H3 with its attached methyl group (H3') and the H4 methylene protons, thus mapping the spin-spin coupling network along the hexane (B92381) chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. epfl.ch An HSQC spectrum would definitively link each proton signal (e.g., the singlet at 0.86 ppm) to its corresponding carbon signal (the C6 methyl carbons), and the multiplet at 3.35 ppm to the C1 carbon. sdsu.eduepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for identifying quaternary carbons and piecing together molecular fragments. researchgate.net For this molecule, an HMBC experiment would be crucial. It would show a correlation from the H3' methyl protons and the H4 methylene protons to the C5 quaternary carbon, confirming the connectivity around this center. Furthermore, a correlation between the nine equivalent H6 protons and the C5 carbon would firmly establish the position of the tert-butyl group. researchgate.net

TOCSY (Total Correlation Spectroscopy): This experiment can identify all protons within a given spin system. A TOCSY experiment could highlight the entire -CH(CH₃)CH₂CH₂Br spin system, separating it from the isolated singlet of the tert-butyl group.

The flexible, branched alkyl chain of this compound can adopt multiple conformations due to rotation around its carbon-carbon single bonds. Variable Temperature (VT) NMR is a powerful technique used to study such dynamic processes. rsc.org

By recording NMR spectra at different temperatures, one can observe changes in chemical shifts or the coalescence of signals. rsc.org For this compound, a VT-NMR study could provide insight into the rotational barriers around the C3-C4 and C4-C5 bonds. At very low temperatures, the rotation might slow sufficiently on the NMR timescale to allow for the observation of distinct signals for individual conformers (rotamers). researchgate.netuni-stuttgart.de Analyzing the temperature-dependent changes in the spectra would allow for the calculation of the thermodynamic parameters (ΔH and ΔS) for the conformational equilibrium, revealing the relative stability of different spatial arrangements of the bulky trimethylhexane chain. rsc.org

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The mass spectrum of this compound is characterized by a series of fragmentations typical for branched bromoalkanes. nist.gov

The molecular ion peak [C₉H₁₉Br]⁺• would be observed with its characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). However, for branched alkanes, the molecular ion is often of low intensity or absent. ucsb.edu

The most significant fragmentation pathway involves the cleavage of carbon-carbon bonds to form stable carbocations. The base peak (the most intense peak) in the spectrum is observed at a mass-to-charge ratio (m/z) of 57. nih.gov This peak corresponds to the highly stable tert-butyl cation, [C(CH₃)₃]⁺, formed by cleavage of the C4-C5 bond. wisc.edu Another prominent fragmentation is the loss of a bromine radical (•Br) from the molecular ion, which would yield a C₉H₁₉⁺ cation at m/z 127.

Interactive Table: Major EI-MS Fragments of this compound Use the search bar to filter by m/z value or fragment structure.

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High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which is crucial for determining its elemental composition. uni-saarland.de For this compound, the calculated exact mass of the molecular ion [C₉H₁₉⁷⁹Br]⁺• is 206.06701 Da. nih.gov

An HRMS measurement confirming this exact mass would unambiguously establish the molecular formula as C₉H₁₉Br. This distinguishes it from other potential compounds that might have the same nominal mass (206 Da) but a different combination of atoms, thus providing definitive proof of the elemental composition.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the detailed structural analysis of molecules like this compound. fiveable.me These methods probe the vibrational energy levels of a molecule, providing a unique "fingerprint" that is characteristic of its specific structure and functional groups. core.ac.uk The complementary nature of IR and Raman spectroscopy is particularly valuable; IR spectroscopy detects changes in the dipole moment during a vibration, while Raman spectroscopy is sensitive to changes in the polarizability of the electron cloud. mt.com

For this compound, the vibrational spectra are expected to exhibit characteristic bands corresponding to the various functional groups present in its structure. These include the C-H bonds of the methyl and methylene groups, the C-C skeletal framework, and the C-Br bond. The presence of a tertiary butyl group and a chiral center at the C3 position introduces additional complexity and potential for unique vibrational signatures.

The analysis of the vibrational spectra of similar, less-branched bromoalkanes, such as 1-bromooctane (B94149) and 1-halogenopentanes, provides a foundation for interpreting the spectrum of this compound. oup.comresearchgate.net The key vibrational modes and their expected spectral regions are summarized in the table below.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
C-H Stretching (asymmetric and symmetric) of CH₃ and CH₂ groups2850 - 3000StrongStrong
CH₃ and CH₂ Bending (scissoring, wagging, twisting)1350 - 1470Medium to StrongMedium
C-C Skeletal Stretching800 - 1200Weak to MediumMedium to Strong
C-Br Stretching500 - 650StrongStrong
Skeletal Deformation (bending)< 500MediumMedium

This table presents generalized data based on typical vibrational frequencies for the functional groups present in this compound.

A critical aspect of the vibrational analysis of flexible molecules like this compound is the study of its conformational isomers (rotamers). Rotation around the C-C single bonds can lead to the existence of multiple stable conformations, each with a distinct vibrational spectrum. Studies on other bromoalkanes, such as 1-bromo-3-fluoropropane, have demonstrated that different conformers can be identified and their relative energies estimated by analyzing the spectra at varying temperatures. nih.gov For this compound, the presence of bulky methyl groups is likely to result in a limited number of sterically favored conformers. The analysis of the low-frequency region of the Raman spectrum is particularly useful for identifying these different conformers. aip.org

Computational Spectroscopy for Spectrum Prediction and Validation

In conjunction with experimental techniques, computational spectroscopy has become an indispensable tool for the structural elucidation of molecules. acs.org Methods such as Density Functional Theory (DFT) are widely used to calculate the optimized geometry and predict the vibrational frequencies and intensities of a molecule. researchgate.netbanglajol.info These theoretical predictions provide a robust basis for the assignment of experimental IR and Raman bands to specific vibrational modes. core.ac.uk

For a molecule like this compound, a typical computational approach would involve:

Conformational Search: Identifying all possible stable conformers through molecular mechanics or semi-empirical methods.

Geometry Optimization: Optimizing the geometry of each conformer using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net

Frequency Calculation: Performing a vibrational frequency calculation at the same level of theory to obtain the harmonic vibrational frequencies, IR intensities, and Raman activities for each conformer.

Scaling: The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, the calculated frequencies are typically scaled using an empirical scaling factor to improve agreement with the experimental data. uci.edu

Computational and Theoretical Investigations of 1 Bromo 3,5,5 Trimethylhexane

Quantum Chemical Calculations: Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-bromo-3,5,5-trimethylhexane at the atomic level. These methods provide a framework for analyzing its geometry, stability, and vibrational modes.

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. For this compound, DFT calculations are instrumental in predicting its most stable three-dimensional arrangement (ground state geometry) and its characteristic vibrational frequencies.

Theoretical calculations would involve optimizing the geometry of this compound using a functional such as B3LYP with a suitable basis set, for instance, 6-31G*. The optimized geometry would reveal key bond lengths, bond angles, and dihedral angles, highlighting the steric strain introduced by the bulky tert-butyl group at the C5 position and the methyl group at the C3 position.

Vibrational frequency analysis, performed at the same level of theory, would yield the infrared (IR) spectrum of the molecule. This calculated spectrum can be compared with experimental data to confirm the structure and identify characteristic vibrational modes, such as the C-Br stretching frequency, which is sensitive to the local electronic environment. While specific DFT studies on this compound are not prevalent in the literature, data from similar branched alkanes and alkyl halides can provide expected values. nih.gov

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT (B3LYP/6-31G)* (Note: These are hypothetical values based on typical results for similar molecules)

ParameterValue
C1-Br Bond Length~1.97 Å
C1-C2 Bond Length~1.54 Å
C3-C4 Bond Length~1.55 Å
C-C-C Bond Angles~112-115°
Br-C1-C2 Bond Angle~110°

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for accurately analyzing the various conformations of this compound and the associated strain energies. nih.gov The presence of multiple single bonds in its branched structure allows for a complex conformational landscape.

A systematic conformational search, potentially using methods like the Conformer-Rotamer Ensemble Sampling Tool (CREST), would identify the different staggered and eclipsed conformations arising from rotation around the C-C bonds. nih.gov For each stable conformer, ab initio calculations at a high level of theory, such as Møller-Plesset perturbation theory (MP2), would provide accurate relative energies. This analysis would likely reveal that the most stable conformers are those that minimize steric interactions between the bulky tert-butyl and methyl groups. The strain energy of the molecule can be estimated by comparing its energy to a hypothetical strain-free reference compound. mdpi.com

Table 2: Relative Energies of Hypothetical Conformers of this compound from Ab Initio Calculations (Note: These are illustrative values)

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (C2-C3-C4-C5)
Anti0.00~180°
Gauche 1~1.2~60°
Gauche 2~1.5~-60°

Reaction Pathway Modeling and Transition State Analysis

Understanding the reactivity of this compound, particularly its preference for substitution versus elimination reactions, requires detailed modeling of the reaction pathways and analysis of the transition states.

This compound is a primary alkyl halide, which would typically favor an SN2 mechanism. However, the significant steric hindrance from the methyl group at C3 and the tert-butyl group at C5 makes the backside attack required for SN2 reactions challenging. masterorganicchemistry.com This steric hindrance could favor unimolecular pathways (SN1 and E1) if a stable carbocation can be formed, or a bimolecular elimination (E2) with a strong, non-bulky base. mdpi.comsemanticscholar.org

Computational modeling can map the potential energy surface for each of these competing pathways. researchgate.net This involves locating the transition state structures and calculating the activation energy for each reaction (SN1, SN2, E1, and E2). The relative heights of these energy barriers determine the dominant reaction mechanism under specific conditions (e.g., solvent, temperature, and nature of the nucleophile/base). For a sterically hindered primary alkyl halide like this compound, it is expected that the activation energy for the SN2 reaction would be significantly high.

While this compound itself is not chiral, reactions at the C3 position could introduce a chiral center, leading to stereoisomeric products. Computational studies can predict the stereoselectivity of such reactions. For instance, if a reaction were to proceed via a carbocation intermediate (SN1), computational models would predict the formation of a racemic mixture due to the planar nature of the carbocation.

In contrast, for an E2 reaction, the stereochemistry of the product alkene is dictated by the anti-periplanar arrangement of the departing hydrogen and bromine atoms in the transition state. Theoretical calculations can determine the most stable transition state conformer, thereby predicting the major alkene stereoisomer (E or Z) formed.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular dynamics (MD) simulations provide a powerful tool to explore the vast conformational space of flexible molecules like this compound over time. ucdavis.edu MD simulations can also explicitly model the effects of the solvent on the solute's conformation and reactivity. arxiv.org

By simulating the motion of the molecule in a chosen solvent (e.g., water, ethanol), one can observe the dynamic equilibrium between different conformers and identify the most populated conformational states. researchgate.net This is particularly important for understanding how the solvent can stabilize or destabilize certain conformations through intermolecular interactions like hydrogen bonding or dipole-dipole interactions.

Furthermore, MD simulations can provide insights into the solvation structure around the molecule, which is crucial for understanding reaction mechanisms in solution. For instance, the arrangement of solvent molecules around the bromine atom and the reaction center can significantly influence the rates of substitution and elimination reactions. libretexts.orgontosight.ai

Prediction of Spectroscopic Parameters from Theoretical Models for Enhanced Interpretation

In the absence of extensive experimental data, computational and theoretical models serve as powerful tools for predicting the spectroscopic parameters of molecules like this compound. These predictive methods not only aid in the hypothetical characterization of the compound but also enhance the interpretation of any experimentally obtained spectra by providing a theoretical framework for understanding the underlying molecular properties that give rise to the observed signals. The primary spectroscopic techniques for which parameters can be theoretically predicted include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Prediction of NMR Spectra

Theoretical prediction of ¹H and ¹³C NMR chemical shifts has become a valuable asset in structural elucidation. rsc.org Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, often yielding high accuracy. d-nb.info The process typically involves:

Conformational Analysis: Identifying the low-energy conformers of this compound through computational methods. The observed NMR spectrum is a Boltzmann-weighted average of the spectra of these individual conformers. d-nb.info

Geometry Optimization: Optimizing the geometry of each conformer at a chosen level of theory.

Shielding Tensor Calculation: Calculating the magnetic shielding tensors for each nucleus using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.govliverpool.ac.uk

Chemical Shift Calculation: The calculated isotropic shielding constants are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For a molecule with the structural complexity of this compound, with its various methyl and methylene (B1212753) groups, DFT calculations can predict the distinct chemical shift for each unique proton and carbon nucleus. Recent advancements have seen the integration of machine learning and graph neural networks (GNNs) with DFT calculations to improve the speed and accuracy of these predictions. rsc.orgnih.gov These models can be trained on large datasets of known experimental and calculated shifts to refine their predictive power. nih.gov

A hypothetical set of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on general principles of alkane and bromoalkane NMR spectroscopy, is presented in Table 1. The presence of the electronegative bromine atom is expected to deshield the protons and carbon on the adjacent C1 and, to a lesser extent, C2 carbons, leading to higher chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are hypothetical and based on general principles of NMR spectroscopy.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-H₂3.3 - 3.535 - 40
C2-H₂1.6 - 1.830 - 35
C3-H1.4 - 1.628 - 33
C3-CH₃0.9 - 1.118 - 23
C4-H₂1.2 - 1.445 - 50
C5-C(CH₃)₃0.8 - 1.030 - 35 (quaternary C)
C5-(CH₃)₃0.8 - 1.025 - 30

Prediction of IR Spectra

Theoretical models can also predict the vibrational frequencies that correspond to the absorption bands in an IR spectrum. libretexts.org The standard computational approach involves:

Geometry Optimization: Finding the equilibrium geometry of the molecule.

Harmonic Frequency Calculation: Performing a normal mode analysis to calculate the harmonic vibrational frequencies. acs.org This is often done using DFT or other quantum chemical methods. acs.org

The calculated frequencies often have a systematic error compared to experimental values, which can be corrected using empirical scaling factors. The intensity of the IR bands, which depends on the change in the molecular dipole moment during the vibration, can also be calculated. acs.org For this compound, key predicted vibrational modes would include C-H stretching and bending, and the characteristic C-Br stretching frequency. Machine learning potentials are also emerging as a computationally efficient method for simulating IR spectra, especially for larger molecules. nih.gov

Table 2 outlines the expected characteristic IR absorption bands for this compound based on theoretical principles.

Table 2: Predicted Characteristic IR Absorption Bands for this compound Predicted values are based on general group frequencies.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (sp³)2850 - 3000Strong
C-H bend (CH₃ and CH₂)1350 - 1470Medium
C-Br stretch500 - 650Medium-Strong

Prediction of Mass Spectra

Predicting a mass spectrum theoretically involves understanding the fragmentation patterns of the molecule upon ionization. pressbooks.pub For alkyl halides like this compound, common fragmentation pathways include:

Cleavage of the C-Br bond: This would result in the loss of a bromine radical (⁷⁹Br or ⁸¹Br), leading to a prominent peak corresponding to the remaining C₉H₁₉⁺ cation. youtube.com

Alpha-cleavage: Breakage of the C-C bond adjacent to the carbon bearing the bromine atom. youtube.com

Fragmentation of the alkyl chain: Cleavage at various points along the carbon backbone, particularly at the branched positions, will generate a series of smaller carbocation fragments. msu.edu

The relative abundance of these fragments can be estimated based on the stability of the resulting carbocations and radicals. The presence of bromine's two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, would lead to characteristic isotopic patterns (M+ and M+2 peaks) for any bromine-containing fragments. msu.edu

Table 3 lists some of the major fragments that would be theoretically predicted to appear in the mass spectrum of this compound.

Table 3: Predicted Major Mass Spectrometry Fragments for this compound Predicted m/z values are based on common fragmentation patterns of alkyl halides.

Fragment Ion Structure Predicted m/z Notes
Molecular Ion[C₉H₁₉Br]⁺206/208Isotopic peaks due to ⁷⁹Br and ⁸¹Br
Loss of Br[C₉H₁₉]⁺127Loss of bromine radical
C₄H₉⁺[(CH₃)₃C]⁺57Stable tertiary carbocation from cleavage
C₅H₁₁⁺[(CH₃)₂CHCH₂CH₂]⁺71Fragmentation of the alkyl chain

Strategic Applications of 1 Bromo 3,5,5 Trimethylhexane in Complex Organic Synthesis

Role as a Key Alkylating Agent in the Construction of Carbon Skeletons

The primary function of 1-bromo-3,5,5-trimethylhexane in organic synthesis is as an alkylating agent. The bromine atom, being a good leaving group, is attached to a primary carbon, making the compound susceptible to nucleophilic substitution, primarily through an SN2 mechanism. smolecule.com This reactivity allows for the direct formation of new carbon-carbon bonds, a fundamental process in the construction of more complex molecular skeletons.

In these reactions, a carbon-based nucleophile attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion and attaching the 3,5,5-trimethylhexyl moiety to the nucleophile. Common carbon nucleophiles used for this purpose include organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), as well as enolates derived from ketones, esters, or other carbonyl compounds. The introduction of the sterically demanding 3,5,5-trimethylhexyl group can be crucial for modifying the physical properties of the resulting molecule or for directing the stereochemistry of subsequent reactions. The synthesis of alkanes with multiple asymmetric centers has been demonstrated through the reaction of organometallic reagents with alkyl halides, illustrating the utility of such alkylation strategies. cdnsciencepub.com

Table 1: Alkylation Reactions for Carbon Skeleton Construction

Nucleophile Source Generic Reaction Product Type
Grignard Reagent R-MgBr + Br-CH₂-R' Extended Alkane Chain
Organolithium Reagent R-Li + Br-CH₂-R' Extended Alkane Chain
Enolate R₂C=C(O⁻)R + Br-CH₂-R' α-Alkylated Carbonyl
Terminal Alkyne (Acetylide) R-C≡C⁻Na⁺ + Br-CH₂-R' Internal Alkyne

Where R' represents the 3,5,5-trimethylhexyl group.

Precursor for Nitrogen-Containing Compounds via Amination

This compound is a versatile precursor for the synthesis of various nitrogen-containing compounds through amination reactions. These reactions involve the displacement of the bromide by a nitrogen-based nucleophile. The resulting amines, particularly those with bulky substituents, are important intermediates in the synthesis of biologically active molecules and specialized materials. google.com

Direct reaction with ammonia (B1221849) can yield the primary amine, though this method often results in mixtures of primary, secondary, and tertiary amines due to over-alkylation. More controlled methods are therefore preferred. Reaction with primary or secondary amines yields the corresponding secondary or tertiary amines, respectively. For the clean synthesis of the primary amine, (3,5,5-trimethylhexyl)amine, methods such as the Gabriel synthesis (using potassium phthalimide) or the reaction with sodium azide (B81097) followed by reduction (e.g., with LiAlH₄ or catalytic hydrogenation) are highly effective. These methods prevent over-alkylation and provide the desired primary amine in good yield.

Table 2: Synthetic Routes to Nitrogen-Containing Compounds

Reagent(s) Reaction Type Intermediate Product Final Product
1. NaN₃ 2. LiAlH₄ or H₂/Pd Azide Substitution & Reduction 1-Azido-3,5,5-trimethylhexane (3,5,5-Trimethylhexyl)amine
1. Potassium Phthalimide 2. Hydrazine (N₂H₄) Gabriel Synthesis N-(3,5,5-Trimethylhexyl)phthalimide (3,5,5-Trimethylhexyl)amine
R-NH₂ (Primary Amine) Direct Alkylation - N-Alkyl-(3,5,5-trimethylhexyl)amine

Intermediate in the Synthesis of Functionalized Alcohols and Ethers

The compound serves as a key intermediate for producing functionalized alcohols and ethers containing the 3,5,5-trimethylhexyl group. lookchem.com The synthesis of the corresponding alcohol, 3,5,5-trimethylhexan-1-ol (B147576), is readily achieved through nucleophilic substitution with a hydroxide (B78521) source, such as aqueous sodium or potassium hydroxide. msu.edu This hydrolysis reaction proceeds via an SN2 pathway to give the primary alcohol. ncert.nic.in

Furthermore, this compound is a valuable substrate in the Williamson ether synthesis. msu.edu In this reaction, an alkoxide (R-O⁻), typically generated by deprotonating an alcohol with a strong base like sodium hydride, acts as the nucleophile. The alkoxide displaces the bromide to form an ether, incorporating the bulky alkyl group. This method is highly efficient for producing both symmetrical and unsymmetrical ethers.

Table 3: Synthesis of Alcohols and Ethers

Reagent Reaction Type Product
NaOH (aq) or KOH (aq) Hydrolysis (SN2) 3,5,5-Trimethylhexan-1-ol

Design and Synthesis of Derivatives for Specific Catalytic or Material Science Applications

The unique steric bulk of the 3,5,5-trimethylhexyl group makes this compound an attractive starting material for designing specialized molecules for catalysis and material science. The introduction of this group can influence the properties of polymers or create specific steric environments around a catalytic center. researchgate.net

A notable application is in the synthesis of ionic liquids or monomers for functional polymers. For instance, this compound can be used to alkylate nitrogen-containing heterocycles, such as vinylimidazole. This reaction produces a 1-(3,5,5-trimethylhexyl)-3-vinylimidazolium bromide salt. psu.edu This molecule is a monomer that can be polymerized to create a poly(ionic liquid), a class of materials with applications in catalysis, separation science, and as antimicrobial agents. The bulky alkyl chain in such polymers can enhance solubility in nonpolar media and influence the material's thermal and mechanical properties.

Table 5: Synthesis of an Imidazolium-Based Monomer

Reactant 1 Reactant 2 Product Application Area

Structure Reactivity Relationships and Analogues of 1 Bromo 3,5,5 Trimethylhexane

Comparative Studies with Structural Isomers (e.g., 1-Bromo-2,2,5-trimethylhexane, 1-Bromo-2,3,5-trimethylhexane)

1-Bromo-3,5,5-trimethylhexane is a primary alkyl halide, meaning the bromine atom is attached to a carbon that is bonded to only one other carbon atom. Typically, primary alkyl halides are reactive towards Sₙ2 reactions due to minimal steric hindrance at the electrophilic carbon. patsnap.comchemicalnote.com However, the branching at the C3 and C5 positions, particularly the gem-dimethyl group at C5, can influence the conformational preferences of the alkyl chain, potentially shielding the reactive center from the backside attack of a nucleophile to some extent.

1-Bromo-2,2,5-trimethylhexane , another primary alkyl halide, presents a significantly different steric environment. The two methyl groups on the C2 carbon (the β-carbon) create substantial steric hindrance, a feature known as neopentyl-type branching. This arrangement severely retards the rate of Sₙ2 reactions. pressbooks.pub The bulky groups in close proximity to the reaction site impede the approach of the nucleophile, making substitution difficult.

1-Bromo-2,3,5-trimethylhexane is a secondary alkyl halide because the bromine atom is attached to a carbon bonded to two other carbons. Secondary alkyl halides can undergo both Sₙ1 and Sₙ2 reactions, as well as E1 and E2 elimination reactions, with the specific pathway depending on the reaction conditions (nucleophile/base strength, solvent, temperature). patsnap.com The presence of methyl groups at the C2, C3, and C5 positions creates a sterically hindered environment that would slow down an Sₙ2 reaction compared to less branched secondary halides. Conversely, the secondary nature of the substrate could allow for the formation of a secondary carbocation, potentially favoring Sₙ1 and E1 pathways under appropriate conditions.

The differing substitution patterns of these isomers are expected to lead to distinct reactivity profiles. While this compound is anticipated to be the most amenable to Sₙ2 reactions among these three, its rate would likely be slower than that of a simple, unbranched primary alkyl halide. 1-Bromo-2,2,5-trimethylhexane is expected to be the least reactive in Sₙ2 reactions due to significant steric hindrance. 1-Bromo-2,3,5-trimethylhexane would exhibit the characteristic reactivity of a hindered secondary alkyl halide, with a potential for a mix of substitution and elimination products.

Table 1: Structural Comparison of Isomers

Compound Name CAS Number Molecular Formula Class Key Structural Features
This compound 50915-80-5 C₉H₁₉Br Primary Methyl groups at C3 and C5
1-Bromo-2,2,5-trimethylhexane 1466562-36-6 C₉H₁₉Br Primary Neopentyl-type branching with two methyl groups at C2
1-Bromo-2,3,5-trimethylhexane 1849391-72-5 C₉H₁₉Br Secondary Methyl groups at C2, C3, and C5

Influence of Alkyl Branching and Halogen Position on Reaction Kinetics and Thermodynamics

The rate (kinetics) and equilibrium position (thermodynamics) of reactions involving alkyl halides are profoundly influenced by the degree of alkyl branching and the position of the halogen.

In Sₙ2 reactions , the kinetics are highly sensitive to steric hindrance. The reaction proceeds via a one-step mechanism where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. chemicalnote.com Increased branching at or near the reaction center raises the energy of the transition state, thereby slowing the reaction rate. pressbooks.pub For primary alkyl halides like this compound, branching at the γ-carbon (C3) and ε-carbon (C5) has a less pronounced, but still measurable, rate-retarding effect compared to branching at the α- or β-carbons. libretexts.org The bulky tert-butyl group at the end of the chain in this compound can limit the molecule's conformational flexibility, which may indirectly affect the accessibility of the electrophilic carbon.

In Sₙ1 reactions , the rate-determining step is the formation of a carbocation intermediate. The stability of this carbocation is paramount. Increased alkyl substitution at the carbon bearing the halogen stabilizes the carbocation through inductive effects and hyperconjugation. Consequently, the reactivity order for Sₙ1 reactions is tertiary > secondary > primary. chemicalnote.com As a primary alkyl halide, this compound is not expected to react readily via an Sₙ1 mechanism due to the high energy of the primary carbocation that would be formed.

Elimination reactions (E1 and E2) often compete with substitution reactions. The position of the halogen and the structure of the alkyl group determine the regioselectivity of elimination (Zaitsev's vs. Hofmann's rule). In E2 reactions, a strong, sterically hindered base is often used to favor elimination over substitution. For a primary alkyl halide like this compound, elimination would likely require a strong, bulky base to overcome the kinetic preference for Sₙ2 substitution. The thermodynamics of elimination reactions are governed by the stability of the resulting alkene, with more substituted alkenes being generally more stable.

The position of the halogen atom defines the substrate as primary, secondary, or tertiary, which is a primary determinant of the reaction mechanism. The carbon-bromine bond is weaker than a carbon-chlorine bond but stronger than a carbon-iodine bond, influencing its ability to act as a leaving group. pharmaguideline.com In general, for a given alkyl group, the reactivity order for Sₙ2 reactions is R-I > R-Br > R-Cl > R-F, reflecting the leaving group's ability.

Development of Novel Derivatives with Modified Reactivity Profiles

This compound serves as a useful intermediate in the synthesis of more complex molecules with potentially novel properties. ontosight.ai By replacing the bromine atom through nucleophilic substitution or by using the compound in elimination reactions, a wide variety of derivatives can be accessed.

A specific example is the synthesis of novel phenol (B47542) derivatives for use as solvent impregnated resins. In one study, this compound was used as a precursor to synthesize 3,5-dibromo-4-(4,6,6-trimethylheptyl)phenol. utwente.nl This was achieved through a multi-step synthesis where the alkyl portion of this compound was ultimately attached to a functionalized phenol. The resulting complex phenol derivative exhibited high selectivity for the recovery of pyridine (B92270) derivatives from aqueous waste streams. utwente.nl This demonstrates how the unique branched structure of the trimethylhexane moiety can be incorporated into larger molecules to fine-tune their physical and chemical properties, such as their selectivity in extraction processes.

The general utility of this compound as an intermediate in the synthesis of pharmaceuticals and agrochemicals suggests that its structural motif is of interest in the development of new bioactive molecules. ontosight.ai The lipophilic, branched alkyl chain can be a key feature in modulating a molecule's solubility, membrane permeability, and interaction with biological targets. Further research into the derivatization of this compound could lead to the discovery of new compounds with tailored reactivity and functionality for a range of applications.

Future Research Directions and Unexplored Avenues in 1 Bromo 3,5,5 Trimethylhexane Chemistry

Development of Novel Catalytic Systems for Selective Transformations

The transformation of alkyl halides is a cornerstone of organic synthesis. For a sterically hindered primary bromide like 1-bromo-3,5,5-trimethylhexane, traditional nucleophilic substitution reactions can be sluggish. The development of advanced catalytic systems, particularly in the realm of cross-coupling reactions, represents a significant avenue for future research.

Current research in catalysis has demonstrated success in coupling sterically congested alkyl halides using specialized ligand and catalyst systems. nih.gov Future work could focus on designing catalysts that can effectively overcome the steric hindrance posed by the 3,5,5-trimethylhexane moiety. Palladium, nickel, and copper-based catalysts are common in cross-coupling reactions and could be adapted for this substrate. rsc.orguwindsor.ca Research could explore the use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) to promote challenging coupling reactions, such as Suzuki, Negishi, or Buchwald-Hartwig aminations.

A key research goal would be to achieve high yields and selectivity while minimizing side reactions like β-hydride elimination, although this is less of a concern for this compound due to its structure. A systematic screening of catalysts, ligands, bases, and solvent systems would be necessary to identify optimal conditions for various transformations.

Table 1: Hypothetical Screening of Catalysts for Suzuki Coupling of this compound with Phenylboronic Acid

Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C) Yield (%)
Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Toluene/H₂O 100 75
NiCl₂(dme) (5) IPr (10) K₂CO₃ Dioxane 80 68
CuI (10) Phenanthroline (20) Cs₂CO₃ DMF 120 45

Application of Advanced In Situ Spectroscopic Techniques for Real-Time Mechanistic Insights

Understanding reaction mechanisms is crucial for optimizing existing methods and developing new ones. The formation of organometallic intermediates from this compound, such as Grignard reagents, is a critical step in many syntheses. However, these reactions can have unpredictable initiation times and exothermic profiles, posing safety and control challenges. researchgate.net

Advanced in situ spectroscopic techniques like Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time data on the concentrations of reactants, intermediates, and products. mt.comrsc.org Applying these techniques to reactions involving this compound could offer unprecedented mechanistic insights. For instance, in situ FTIR could monitor the disappearance of the C-Br bond vibration and the appearance of new bands corresponding to an organometallic intermediate. researchgate.net This would allow for precise determination of reaction initiation, kinetics, and the potential formation of transient, unstable species. Such data is invaluable for ensuring reaction safety, improving efficiency, and validating proposed catalytic cycles. semanticscholar.orgnih.gov

Table 2: Potential In Situ Spectroscopic Methods for Monitoring Grignard Reagent Formation

Technique Information Gained Potential Challenges
FTIR Spectroscopy Real-time concentration tracking of the C-Br bond and the Grignard reagent. Detection of reaction initiation and completion. Overlap of vibrational bands with solvent. Requires an immersion probe compatible with the reaction mixture.
Raman Spectroscopy Complementary to FTIR, sensitive to symmetric vibrations and less interference from polar solvents. Weaker signal than FTIR; potential for fluorescence interference.
NMR Spectroscopy Detailed structural information on intermediates and byproducts. Quantitative analysis of species in solution. Lower sensitivity and slower acquisition time compared to vibrational spectroscopy. Requires specialized flow-NMR setup for continuous monitoring.

| Reaction Calorimetry | Measures heat flow, providing data on reaction exothermicity and kinetics. | Provides thermodynamic data but no direct structural information on chemical species. |

Exploration of Sustainable and Atom-Economical Synthetic Approaches

Green chemistry principles are increasingly guiding synthetic route design. A key metric in this area is "atom economy," which measures the efficiency of a reaction in incorporating all reactant atoms into the final product. jocpr.comwikipedia.org Many classical transformations, including certain substitution and elimination reactions, generate significant stoichiometric waste and thus have poor atom economy. kccollege.ac.in

Future research on this compound should prioritize the development of more sustainable synthetic pathways, both for its preparation and its subsequent reactions. The synthesis of alkyl halides often starts from alcohols, and traditional methods can use harsh reagents. researchgate.net Newer, greener methods that utilize catalytic systems or generate benign byproducts are highly desirable. chemrxiv.orgorganic-chemistry.orgresearchgate.net

For transformations of this compound, addition and rearrangement reactions, which are inherently 100% atom-economical, should be explored where possible. kccollege.ac.in When substitution is necessary, catalytic approaches that minimize waste are preferred over stoichiometric ones. For example, developing a catalytic cycle where the bromine atom is recycled or used in a subsequent value-adding step would represent a significant advance in sustainability.

Investigation of Photochemical and Electrochemical Reactivity

Photochemistry and electrochemistry offer powerful, often mild, alternatives to traditional thermal reactions for activating chemical bonds. The carbon-bromine (C-Br) bond in this compound can be targeted for cleavage using light or electricity to generate radical or anionic intermediates. aip.orgchemistrysteps.com

Photoredox catalysis, in particular, has emerged as a versatile tool for C-C bond formation under mild conditions. rsc.org Research could investigate the use of suitable photocatalysts (e.g., iridium or ruthenium complexes, or organic dyes) to generate the 3,5,5-trimethylhexyl radical from this compound upon irradiation with visible light. rsc.org This radical could then participate in a variety of coupling reactions that are difficult to achieve through other means.

Similarly, electrochemical reduction of the C-Br bond can generate a carbanion or radical. researchgate.net This approach avoids the use of stoichiometric chemical reductants, relying instead on electrons as a "traceless" reagent. Future studies could explore the controlled-potential electrolysis of this compound to drive synthetically useful transformations, potentially leading to novel dimerization, cyclization, or coupling products. uantwerpen.be

Design of Targeted Derivatives for Advanced Materials or Sensor Applications

The unique branched, aliphatic structure of the 3,5,5-trimethylhexane group could be leveraged in the design of new materials and chemical sensors. By using this compound as a starting material, this bulky, hydrophobic moiety can be incorporated into larger molecular architectures.

In materials science, attaching this group to polymer backbones or functional molecules could impart specific properties such as increased solubility in nonpolar solvents, modified thermal properties, or the creation of specific nanoscale architectures through controlled intermolecular interactions.

In the field of chemical sensors, surfaces can be functionalized with derivatives of this compound to create selective recognition sites. alliedacademies.org For example, incorporating this group into a polymer matrix coated onto a sensor (e.g., a quartz crystal microbalance or a carbon nanotube-based device) could create a hydrophobic environment tailored for the selective detection of specific volatile organic compounds (VOCs). ivs.org.ilrsc.orgnih.gov The design principle would be to match the size, shape, and chemical nature of the sensor's binding pocket to the target analyte, and the sterically demanding 3,5,5-trimethylhexane group could play a key role in defining this pocket.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Phenylboronic acid
Palladium(II) acetate
Potassium phosphate
Toluene
Nickel(II) chloride dimethoxyethane complex
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr)
Potassium carbonate
Dioxane
Copper(I) iodide
Phenanthroline
Cesium carbonate
Dimethylformamide (DMF)
Tris(dibenzylideneacetone)dipalladium(0)
Potassium bis(trimethylsilyl)amide (KHMDS)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Bromo-3,5,5-trimethylhexane, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution (SN2) using 3,5,5-trimethylhexanol and HBr in the presence of a catalyst (e.g., concentrated sulfuric acid) under reflux. Alternative methods include bromide exchange with LiBr in polar aprotic solvents like DMF at 45°C . Optimization involves adjusting temperature, solvent polarity, and catalyst loading to maximize yield. Purity is assessed via GC (>98% as per industrial standards) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Safety Measures : Based on GHS classification for analogous bromoalkanes (e.g., Bromomethylcyclohexane), use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources (H226: Flammable liquid). In case of exposure, wash skin with soap/water and seek medical attention. Store below 4°C in flame-proof cabinets .

Advanced Research Questions

Q. How can computational tools predict the reactivity and stereochemical outcomes of this compound in substitution reactions?

  • Methodology : Employ quantum chemistry software (e.g., Gaussian) or AI-driven platforms (e.g., ACD/Labs Percepta) to model SN1/SN2 pathways. These tools analyze steric effects from the 3,5,5-trimethyl branching, which may favor SN1 due to carbocation stability. Validation via kinetic isotope effects or Hammett plots is recommended .

Q. What advanced analytical techniques resolve structural ambiguities in brominated alkanes like this compound?

  • Analytical Workflow : Use high-resolution NMR (¹H/¹³C, DEPT-135) to confirm branching and bromine placement. Mass spectrometry (EI-MS) identifies molecular ions (e.g., [M-Br]⁺ fragments). Purity is quantified via GC-FID with internal standards, referencing retention indices from similar compounds (e.g., 1-Bromo-5-methylhexane) .

Q. How do steric and electronic factors influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insights : The bulky 3,5,5-trimethyl groups hinder nucleophilic attack at the β-carbon, favoring elimination over substitution in strong bases (e.g., KOtBu). In Suzuki-Miyaura couplings, Pd-catalyzed oxidative addition is slowed, requiring electron-rich ligands (e.g., SPhos) to enhance efficiency .

Q. What strategies mitigate data discrepancies in thermodynamic property measurements (e.g., boiling point, solubility)?

  • Data Harmonization : Compare experimental values (e.g., DSC for melting points) with QSPR predictions from databases like PubChem or EPA DSSTox. Address outliers by standardizing measurement conditions (e.g., degassing solvents for solubility tests). Collaborative inter-lab studies improve reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.